

Application Notes and Protocols: Copper- Catalyzed Aerobic Oxidation with ABNO

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Compound of Interest		
Compound Name:	9-Azabicyclo[3.3.1]nonane n-oxyl	
Cat. No.:	B1442692	Get Quote

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Introduction

Copper-catalyzed aerobic oxidation of alcohols to aldehydes and ketones represents a significant advancement in green chemistry, offering a milder and more sustainable alternative to traditional stoichiometric oxidants like chromium- and manganese-based reagents.[1][2] While early systems utilizing TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) as a co-catalyst were effective for primary and activated alcohols, they exhibited limited reactivity towards more sterically hindered secondary and aliphatic alcohols.[3][4][5] The introduction of ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) as a less sterically encumbered nitroxyl radical co-catalyst has dramatically expanded the scope of this transformation, enabling the efficient oxidation of a wide range of alcohol substrates under mild conditions.[3][6][7]

This document provides detailed application notes and experimental protocols for performing copper-catalyzed aerobic oxidations using the ABNO co-catalyst.

Advantages of the Cu/ABNO Catalyst System

The copper/ABNO catalyst system offers several key advantages over preceding methods:

 Broad Substrate Scope: Effectively oxidizes primary and secondary allylic, benzylic, and aliphatic alcohols with nearly equal efficiency.[3][4]

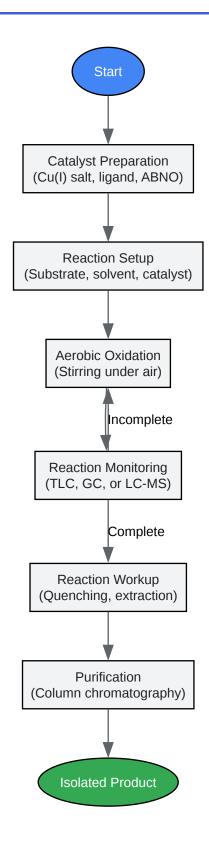


- Mild Reaction Conditions: Most reactions can be conducted at room temperature using ambient air as the oxidant.[3][4][7]
- High Efficiency: Reactions are often complete within one hour, affording high yields of the desired carbonyl compounds.[3][4]
- Excellent Functional Group Tolerance: The system is compatible with a variety of sensitive functional groups, including ethers, thioethers, heterocycles, and alkenes, without epimerization or alkene isomerization.[3][7]
- Scalability: The protocol has been successfully applied to gram-scale reactions, demonstrating its utility for preparative synthesis.[7]

Reaction Mechanism and Experimental Workflow

The proposed mechanism for the copper/ABNO-catalyzed aerobic oxidation of alcohols involves a cooperative interplay between the copper center and the nitroxyl radical. The catalytic cycle is initiated by the oxidation of the copper(I) precatalyst to a copper(II) species by molecular oxygen. The alcohol substrate then coordinates to the copper(II) center, and subsequent deprotonation forms a copper(II)-alkoxide intermediate. The key C-H bond cleavage step is thought to occur via a hydrogen atom transfer from the coordinated alkoxide to the nitroxyl radical, generating the carbonyl product, a reduced hydroxylamine species, and a copper(I) complex, which can then re-enter the catalytic cycle. The less sterically hindered nature of ABNO compared to TEMPO is believed to facilitate this key hydrogen atom transfer step, leading to enhanced reactivity, particularly with sterically demanding substrates.[6][8]





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